4-(1H-benzimidazol-2-yl)quinoline
Overview
Description
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been known to interact with a variety of enzymes and protein receptors . For instance, one study showed that a similar compound docked with 5COX (cyclooxygenase), suggesting potential anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to modulate various biological activities.
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biological properties . For instance, 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Pharmacokinetics
The compound’s solubility and storage conditions suggest potential bioavailability .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The compound’s stability at room temperature suggests that it may be relatively stable under standard environmental conditions .
Biochemical Analysis
Biochemical Properties
4-(1H-benzimidazol-2-yl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole nucleus is known to interact with proteins and enzymes due to its structural similarity to naturally occurring nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound has been shown to exhibit antimicrobial and anticancer activities, suggesting its potential role in inhibiting key enzymes involved in these processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to exhibit cytotoxic activity against human carcinoma and glioma cell lines . This suggests that this compound may induce apoptosis or other forms of cell death in cancer cells, thereby inhibiting their proliferation. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target . For instance, the benzimidazole moiety in this compound can form hydrogen bonds with the active site of enzymes, thereby inhibiting their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of benzimidazole derivatives can be influenced by various factors, such as pH and temperature . In in vitro and in vivo studies, this compound has demonstrated sustained biological activity over time, although its effects may diminish with prolonged exposure due to degradation or metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The benzimidazole moiety in this compound can undergo metabolic transformations, such as oxidation or reduction, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the overall biological activity and toxicity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the benzimidazole moiety may influence the localization and accumulation of this compound in specific cellular compartments, such as the nucleus or mitochondria .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the benzimidazole moiety may facilitate the localization of this compound to the nucleus, where it can interact with DNA or transcription factors . This subcellular localization is essential for understanding the precise mechanisms of action of this compound.
Chemical Reactions Analysis
WAY-358400-A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-358400-A has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It plays a role in modulating T regulatory cell differentiation and altering the lifespan of eukaryotic organisms.
Medicine: It has potential therapeutic applications due to its ability to modulate transcription factors and cellular pathways.
Industry: It is used in the development of high-end chemical and biochemical reagents.
Comparison with Similar Compounds
WAY-358400-A can be compared with other compounds that modulate transcription factors and cellular pathways. Similar compounds include:
4-(1H-benzimidazol-2-yl)quinoline: This compound shares structural similarities with WAY-358400-A and has similar applications in chemistry and biology.
2-(4-quinolyl)benzimidazole: Another compound with similar structural features and applications.
WAY-358400-A is unique due to its specific ability to modulate T regulatory cell differentiation and its role as a small-molecule switch for zinc finger transcription factors .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLWMHHMQYNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352319 | |
Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31704-11-7 | |
Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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